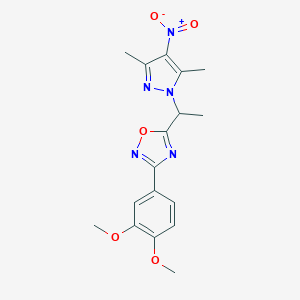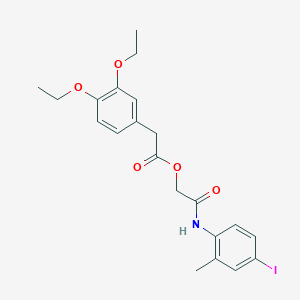
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for scientific research.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can react with cellular components, leading to cell death. In the case of photodynamic therapy, the singlet oxygen generated by this compound can selectively kill cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate. One direction is to explore its potential applications in other fields, such as materials science and environmental science. Another direction is to develop more efficient methods for synthesizing this compound and to optimize its properties for specific applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate involves the condensation reaction between 2-(4-Iodo-2-methylanilino)acetic acid and 3,4-diethoxybenzaldehyde in the presence of a suitable condensing agent. This reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate has been found to have potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the generation of singlet oxygen. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Properties
Molecular Formula |
C21H24INO5 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[2-(4-iodo-2-methylanilino)-2-oxoethyl] 2-(3,4-diethoxyphenyl)acetate |
InChI |
InChI=1S/C21H24INO5/c1-4-26-18-9-6-15(11-19(18)27-5-2)12-21(25)28-13-20(24)23-17-8-7-16(22)10-14(17)3/h6-11H,4-5,12-13H2,1-3H3,(H,23,24) |
InChI Key |
LFHSUZWYCIQECX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)I)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)I)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)
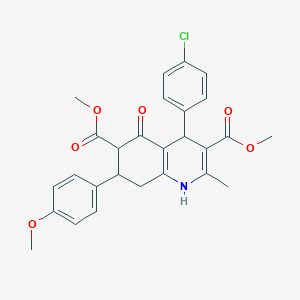

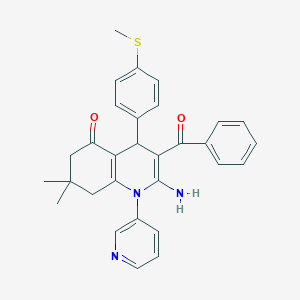

![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
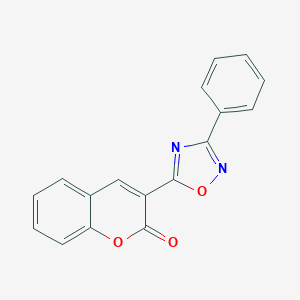
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)
